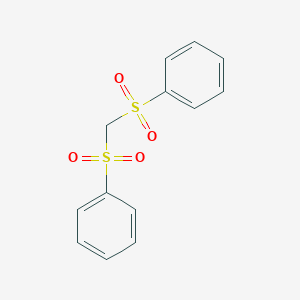

Bis(phenylsulfonyl)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47076. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylmethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHNSJNRFSOCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187659 | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-02-8 | |

| Record name | Bis(phenylsulfonyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3406-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [methylenebis(sulphonyl)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHYLENEBIS(SULPHONYL))BISBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X638VBN9T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Julia Olefination: A Comprehensive Technical Guide to its History, Development, and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

The Julia olefination stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-carbon double bonds. Since its inception, this reaction has undergone significant evolution, branching into several variants that offer improved efficiency, stereoselectivity, and operational simplicity. This technical guide provides an in-depth exploration of the history, mechanism, and practical applications of the Julia olefination, with a focus on the key experimental details and quantitative data essential for researchers in the field.

A Historical Perspective: From a Two-Step Protocol to a One-Pot Transformation

The journey of the Julia olefination began in 1973 when Marc Julia and Jean-Marc Paris reported a novel method for alkene synthesis.[1][2] This classical procedure, now known as the Julia-Lythgoe olefination , involves a two-step sequence: the addition of a metallated phenyl sulfone to an aldehyde or ketone, followed by reductive elimination of the resulting β-alkoxy sulfone intermediate to yield the alkene.[2][3]

A significant breakthrough came with the development of the modified Julia olefination , which streamlined the process into a one-pot reaction. This advancement was pioneered by replacing the phenyl sulfone with a heteroaromatic sulfone, most notably a benzothiazol-2-yl (BT) sulfone.[2] This modification obviated the need for a separate reduction step, making the reaction more efficient and scalable.

Further refinement led to the Julia-Kocienski olefination , which employs sulfones bearing different heteroaryl groups, such as 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT). These modifications offered enhanced stereoselectivity, particularly for the formation of (E)-alkenes, and a broader substrate scope.[2]

The Core Chemistry: Mechanisms of Olefin Formation

The distinct variants of the Julia olefination proceed through different mechanistic pathways, which dictates their stereochemical outcomes and operational conditions.

The Julia-Lythgoe Olefination: A Radical-Mediated Elimination

The classical Julia-Lythgoe olefination is characterized by a multi-step process that culminates in a reductive elimination. The high (E)-selectivity of this reaction is a key feature, arising from the equilibration of radical intermediates.[3]

The Julia-Kocienski Olefination: A Concerted Elimination Pathway

The modified Julia-Kocienski olefination follows a more streamlined, one-pot procedure. The key to this efficiency lies in the nature of the heteroaryl sulfone, which facilitates a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and a heteroaryl oxide. The stereochemical outcome is largely determined by the initial addition step.

References

The Original Synthesis of Bis(phenylsulfonyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the original synthesis of bis(phenylsulfonyl)methane, a key building block in organic synthesis. The methodology outlined is based on the seminal work of R. L. Shriner, H. C. Struck, and W. J. Jorison, first reported in 1930. This document presents a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

Core Synthesis and Mechanism

The original synthesis of this compound involves a two-step process commencing with the reaction of sodium benzenesulfinate (B1229208) with methylene (B1212753) iodide to form the intermediate, bis(phenylsulfinyl)methane. This intermediate is subsequently oxidized to yield the final product, this compound.

The initial reaction is a nucleophilic substitution where the sulfinate anion displaces the iodide ions from methylene iodide. The subsequent oxidation step converts the sulfinyl groups to sulfonyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative data from the original synthesis.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | 164.16 | 0.122 | 20.0 | - |

| Methylene Iodide | CH₂I₂ | 267.84 | 0.061 | 16.4 | - |

| Bis(phenylsulfinyl)methane | C₁₃H₁₂O₂S₂ | 264.37 | - | 11.0 | 68 |

| This compound | C₁₃H₁₂O₄S₂ | 296.37 | - | - | High |

Note: The original publication describes the oxidation of the intermediate as producing a nearly quantitative yield.

Experimental Protocols

Synthesis of Bis(phenylsulfinyl)methane

This procedure details the preparation of the intermediate compound.

Materials:

-

Sodium benzenesulfinate (20.0 g, 0.122 mol)

-

Methylene iodide (16.4 g, 0.061 mol)

-

Absolute alcohol (100 cc)

Procedure:

-

A solution of 20.0 g (0.122 mol) of sodium benzenesulfinate in 100 cc of hot absolute alcohol is prepared in a 200-cc round-bottom flask fitted with a reflux condenser.

-

To this solution, 16.4 g (0.061 mol) of methylene iodide is added.

-

The mixture is refluxed for two hours. During this period, sodium iodide precipitates from the solution.

-

After the reflux period, the hot solution is filtered to remove the precipitated sodium iodide.

-

The filtrate is cooled, and the crude bis(phenylsulfinyl)methane crystallizes out.

-

The crude product is collected by filtration.

-

Recrystallization from alcohol yields 11.0 g (68%) of pure bis(phenylsulfinyl)methane as colorless plates with a melting point of 129-130 °C.

Synthesis of this compound

This procedure outlines the oxidation of the intermediate to the final product.

Materials:

-

Bis(phenylsulfinyl)methane (1 part)

-

Glacial acetic acid (10 parts)

-

30% Hydrogen peroxide

Procedure:

-

One part of bis(phenylsulfinyl)methane is dissolved in ten parts of warm glacial acetic acid.

-

An excess of 30% hydrogen peroxide is added to the solution.

-

The mixture is allowed to stand, during which time the this compound crystallizes out.

-

The crystals are collected by filtration.

-

Recrystallization from a large volume of hot water yields the pure product as long, colorless needles with a melting point of 159-160 °C.

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound.

Dawn of a Cornerstone: Early Studies on the Reactivity of Bis(sulfonyl)methanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bis(sulfonyl)methane functional group, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history dating back to the late 19th century. Early investigations into the synthesis and reactivity of these compounds laid the essential groundwork for their later application as key structural motifs in pharmaceuticals and as versatile synthetic intermediates. This technical guide delves into the foundational studies that first elucidated the chemical nature of bis(sulfonyl)methanes, providing detailed experimental protocols from the era, quantitative data, and visualizations of the core chemical transformations.

I. Foundational Synthesis: The Genesis of Dialkyl Disulfones

One of the earliest and most well-documented syntheses in this area is the preparation of sulfonal (acetone diethyl sulfone), a closely related analogue of a simple bis(sulfonyl)methane, by Eugen Baumann and Alfred Kast in 1888. Their work, published in Berichte der deutschen chemischen Gesellschaft, not only introduced a new class of organosulfur compounds but also led to the discovery of their hypnotic properties, marking a significant milestone in medicinal chemistry. The synthesis proceeded in two main stages: the formation of a dithioacetal followed by its oxidation.

Experimental Protocol: Synthesis of Acetone (B3395972) Diethyl Sulfone (Sulfonal)

Materials:

-

Acetone

-

Ethanethiol (ethyl mercaptan)

-

Dry hydrogen chloride gas

-

Potassium permanganate (B83412)

-

Glacial acetic acid

-

Water

Methodology:

Part 1: Formation of 2,2-Bis(ethylthio)propane (Acetone Diethylmercaptal)

-

Anhydrous acetone was treated with two equivalents of ethanethiol.

-

A stream of dry hydrogen chloride gas was passed through the reaction mixture. The reaction is noted to be exothermic, and cooling was applied to manage the temperature.

-

The resulting dithioacetal, 2,2-bis(ethylthio)propane, was separated from the reaction mixture.

Part 2: Oxidation to Acetone Diethyl Sulfone (Sulfonal)

-

The purified 2,2-bis(ethylthio)propane was dissolved in glacial acetic acid.

-

A solution of potassium permanganate in water was added portion-wise to the stirred solution.

-

The progress of the oxidation was monitored, and the addition of potassium permanganate was continued until the reaction was complete.

-

The final product, acetone diethyl sulfone, was then isolated and purified.

This foundational method of synthesizing a sulfone through the oxidation of a thioether remains a fundamental transformation in organosulfur chemistry today.

II. Early Insights into the Reactivity of the Methylene (B1212753) Bridge

The acidic nature of the protons on the methylene carbon situated between two electron-withdrawing sulfonyl groups is a hallmark of bis(sulfonyl)methane reactivity. While detailed studies on the full scope of this reactivity emerged later, early 20th-century research provided the first glimpses into the synthetic potential of this active methylene group. Key reactions explored included alkylation and condensation with carbonyl compounds.

Experimental Protocol: Alkylation of a Bis(sulfonyl)methane (Generalized from early 20th-century methods)

Materials:

-

Bis(ethylsulfonyl)methane

-

Sodium ethoxide (or a similar strong base)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous ethanol (B145695)

Methodology:

-

Bis(ethylsulfonyl)methane was dissolved in anhydrous ethanol.

-

A solution of sodium ethoxide in anhydrous ethanol was added dropwise to the bis(sulfonyl)methane solution to form the corresponding carbanion.

-

The alkyl halide was then added to the reaction mixture, which was subsequently heated under reflux for several hours.

-

After cooling, the reaction mixture was poured into water, and the alkylated product was extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extract was washed, dried, and the solvent was evaporated to yield the crude alkylated bis(sulfonyl)methane, which was then purified by recrystallization.

Experimental Protocol: Condensation with an Aldehyde (Generalized from early 20th-century methods)

Materials:

-

Bis(phenylsulfonyl)methane

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (B6355638) (as a basic catalyst)

-

Ethanol

Methodology:

-

This compound and the aromatic aldehyde were dissolved in ethanol.

-

A catalytic amount of piperidine was added to the solution.

-

The reaction mixture was heated under reflux for an extended period.

-

Upon cooling, the condensation product often precipitated from the solution and was collected by filtration.

-

The crude product was then washed with cold ethanol and recrystallized to purity.

III. Quantitative Data from Early Studies

The characterization techniques available in the late 19th and early 20th centuries were limited primarily to melting point determination, boiling point, and elemental analysis. The following table summarizes typical quantitative data that would have been reported for simple bis(sulfonyl)methanes and their derivatives.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Bis(methylsulfonyl)methane | C₃H₈O₄S₂ | 148-150 | - |

| Bis(ethylsulfonyl)methane | C₅H₁₂O₄S₂ | 103-104 | - |

| Acetone Diethyl Sulfone (Sulfonal) | C₇H₁₆O₄S₂ | 125-126 | 309 |

IV. Visualizing Early Synthetic Pathways

The logical flow of these early synthetic and reactivity studies can be visualized using diagrams.

An In-depth Technical Guide to the Core Chemical Properties of Bis(phenylsulfonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylsulfonyl)methane, also known as methylenebis(phenyl sulfone), is a crystalline organic compound that has garnered significant interest in synthetic organic chemistry. Its utility primarily stems from the acidic nature of its methylene (B1212753) protons, which are flanked by two strongly electron-withdrawing phenylsulfonyl groups. This structural feature facilitates the formation of a stable carbanion, rendering it a valuable reagent in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its fundamental chemical properties, including quantitative data, experimental protocols, and key structural and reactive characteristics.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Source |

| IUPAC Name | benzenesulfonylmethylsulfonylbenzene | [1] |

| Synonyms | Methylenebis(phenyl sulfone), Di(phenylsulfonyl)methane | [2][3] |

| CAS Number | 3406-02-8 | [1][4] |

| Molecular Formula | C₁₃H₁₂O₄S₂ | [1][4] |

| Molecular Weight | 296.36 g/mol | [2][4] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 119-121 °C | [2][3] |

| Boiling Point | 407.96°C (rough estimate) | [2][3] |

| Solubility | Soluble in methanol. | [2][3] |

| pKa | The pKa of the methylene protons is notably low for a carbon acid, a direct consequence of the stabilizing effect of the two adjacent sulfonyl groups. While a precise experimental value in a specific solvent is not consistently reported across general chemical databases, its acidity is sufficient to allow for deprotonation by common bases. The acidity of α-fluorothis compound has been studied, indicating the significant acidity of this class of compounds[5]. The acidity of methane (B114726) derivatives with electron-withdrawing groups has been a subject of study, and this compound is a key example[6]. | |

| InChI Key | QCHNSJNRFSOCLJ-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by a distinctive singlet for the methylene protons (CH₂) and multiplets for the aromatic protons of the two phenyl rings.[1][7]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1][4] Aromatic C-H and C=C stretching bands are also present.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[1][8]

Reactivity and Applications

The chemistry of this compound is dominated by the acidity of the methylene bridge.

-

C-H Acidity: The two phenylsulfonyl groups are powerful electron-withdrawing groups, which significantly stabilize the conjugate base formed upon deprotonation of the central methylene group. This makes the methylene protons acidic enough to be removed by a variety of bases, such as alkoxides or hydrides.

-

Nucleophilic Reactions: The resulting carbanion is a soft nucleophile and can participate in a range of reactions, including alkylations, acylations, and Michael additions.[5]

-

Synthesis of Olefins: this compound can be used as a mediator in the synthesis of olefins through processes involving halogen elimination and double bond migration.[9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions.

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of the corresponding thioacetal.

Reaction: The oxidation of bis(phenylthio)methane (B1346630) with an oxidizing agent such as hydrogen peroxide in glacial acetic acid.

Materials:

-

Bis(phenylthio)methane

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve bis(phenylthio)methane in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a solvent system like ethyl acetate/hexane.[10] The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cautiously quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.

Determination of pKa via NMR Spectroscopy

The pKa of an acidic compound can be determined by monitoring the change in chemical shift of a specific proton as a function of pH.[11][12]

Principle: The observed chemical shift of the methylene protons of this compound is a weighted average of the chemical shifts of the protonated and deprotonated forms. By titrating a solution of the compound with a base and recording the NMR spectrum at various pH points, a titration curve can be generated by plotting chemical shift versus pH. The inflection point of this sigmoid curve corresponds to the pKa.

Materials:

-

This compound

-

A suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent)

-

A stock solution of a strong base (e.g., NaOD in D₂O)

-

NMR tubes

-

pH meter or pH indicator solutions calibrated for the solvent system

Procedure:

-

Sample Preparation: Prepare a series of NMR tubes each containing a known concentration of this compound in the chosen deuterated solvent.

-

pH Adjustment: Add varying, known amounts of the base solution to each NMR tube to create a range of pH values spanning the expected pKa.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.

-

Data Analysis: Identify the chemical shift of the methylene protons in each spectrum.

-

Titration Curve: Plot the chemical shift of the methylene protons as a function of the measured pH.

-

pKa Determination: Fit the data to a sigmoid curve. The pH at the inflection point of the curve is the pKa of this compound in that specific solvent system.[13]

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[14]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Materials:

-

This compound

-

The solvent of interest (e.g., water, ethanol, dichloromethane)

-

A temperature-controlled shaker or agitator

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

An analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation followed by careful decantation or by filtration through a fine-porosity filter.

-

Analysis: Accurately dilute a known volume of the saturated solution and determine the concentration of this compound using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.

Visualizations

The following diagrams illustrate the structure and relevant workflows for this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Relationship between structure and acidity in this compound.

References

- 1. This compound | C13H12O4S2 | CID 76948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3406-02-8 [chemicalbook.com]

- 3. This compound , 98% , 3406-02-8 - CookeChem [cookechem.com]

- 4. This compound [webbook.nist.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(3406-02-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound mediated synthesis of olefins via a halogen elimination and double bond migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of Bis(phenylsulfonyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)methane is a key organic compound with applications in synthesis and materials science.[1][2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols are provided for each technique to facilitate the replication and validation of these findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₂O₄S₂, consists of a central methylene (B1212753) group flanked by two phenylsulfonyl groups.[4][5][6] This structure imparts specific chemical properties, including its use as a precursor in various chemical reactions and as a functional additive in materials such as batteries.[2][3]

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | benzenesulfonylmethylsulfonylbenzene | [4] |

| CAS Number | 3406-02-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₂O₄S₂ | [4][5][6] |

| Molecular Weight | 296.36 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | 119-121 °C | [8] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Phenyl protons | ||

| Data not explicitly found in search results | Methylene protons (CH₂) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments not explicitly found in search results | Aromatic carbons, Methylene carbon |

Note: While general references to ¹H and ¹³C NMR spectra exist, specific, detailed peak assignments with chemical shifts and coupling constants were not available in the provided search results. The tables are structured to present such data clearly when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl (SO₂) and aromatic groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1300-1350 & ~1140-1160 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~1450-1600 | Medium to Weak | Aromatic C=C stretching |

| ~2900-3000 | Weak | Methylene C-H stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 296 | Molecular ion [M]⁺ | |

| Specific fragmentation data not explicitly found in search results | Fragment ions |

Note: The molecular ion peak at m/z 296 corresponds to the molecular weight of this compound.[5]

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state.

Table 6: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 21/n 1 | [4] |

| a (Å) | 5.824 | [4] |

| b (Å) | 23.038 | [4] |

| c (Å) | 10.589 | [4] |

| α (°) | 90 | [4] |

| β (°) | 103.59 | [4] |

| γ (°) | 90 | [4] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthesis involves the oxidation of the corresponding bis(phenylthio)methane (B1346630).

Materials:

-

Bis(phenylthio)methane

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to obtain a stable and strong signal.

-

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

X-ray Crystallography

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

The crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).

Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Place the goniometer on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots on a detector.

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Relationship between structure and spectroscopic data.

References

- 1. This compound mediated synthesis of olefins via a halogen elimination and double bond migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scribd.com [scribd.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. 2.9. Fourier Transformation-Infrared Spectroscopy (FTIR) Analysis of Solid Samples [bio-protocol.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Bis(phenylsulfonyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for Bis(phenylsulfonyl)methane. Due to the limited availability of complete, publicly accessible datasets, the following tables of 1H and 13C NMR data are based on predicted values derived from established chemical shift principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the two phenyl rings and the methylene (B1212753) protons situated between the two sulfonyl groups.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |

| Methylene (CH2) | ~ 4.5 - 5.0 | Singlet (s) | N/A | 2H |

| Aromatic (ortho-H) | ~ 7.9 - 8.1 | Doublet (d) | ~ 7-8 | 4H |

| Aromatic (meta-H) | ~ 7.5 - 7.7 | Triplet (t) | ~ 7-8 | 4H |

| Aromatic (para-H) | ~ 7.6 - 7.8 | Triplet (t) | ~ 7-8 | 2H |

13C NMR Spectral Data

The 13C NMR spectrum of this compound will exhibit signals corresponding to the methylene carbon and the distinct carbons of the phenyl rings.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| Methylene (CH2) | ~ 60 - 70 |

| Aromatic (ipso-C) | ~ 138 - 142 |

| Aromatic (ortho-C) | ~ 128 - 130 |

| Aromatic (meta-C) | ~ 129 - 131 |

| Aromatic (para-C) | ~ 133 - 135 |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of 1H and 13C NMR data for a solid organic compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm centered around 6-8 ppm is a good starting point.

-

Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent effects are being studied.

-

-

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is standard for organic compounds.

-

3. Data Processing:

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CHCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

Crystal Structure of Bis(phenylsulfonyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Bis(phenylsulfonyl)methane, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for the analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD) and a publication by Glidewell, C., Lightfoot, P., and Patterson, I. L. J. in Acta Crystallographica Section C (1995).[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₄S₂ |

| Molecular Weight | 296.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 5.824 Å |

| b | 23.038 Å |

| c | 10.589 Å |

| α | 90° |

| β | 103.59° |

| γ | 90° |

Selected Bond Lengths and Angles

Detailed bond lengths and angles for this compound are contained within the primary crystallographic publication. While access to the full text of this specific study was not available, typical bond lengths for related sulfonyl compounds are provided for reference.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| S-O | 1.43 - 1.45 | O-S-O | 117 - 120 |

| S-C (phenyl) | 1.75 - 1.77 | C-S-C | 104 - 108 |

| S-C (methylene) | 1.77 - 1.80 | ||

| C-C (aromatic) | 1.37 - 1.40 | ||

| C-H | 0.95 - 1.00 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a series of precise experimental steps. The following protocol outlines a typical workflow for single-crystal X-ray diffraction analysis.

Crystal Growth and Selection

High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

Crystal Mounting

The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the crystal can be precisely oriented in the X-ray beam.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Processing

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Workflow and Visualization

The logical flow of the experimental and computational steps involved in crystal structure analysis is visualized in the following diagram.

References

The Acidity and pKa of Bis(sulfonyl)methanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of bis(sulfonyl)methanes, a class of organic compounds characterized by a methylene (B1212753) group flanked by two sulfonyl groups (-SO₂-). Their unique structural feature renders the methylene protons remarkably acidic, making them valuable reagents and building blocks in organic synthesis and medicinal chemistry. This guide delves into the factors governing their acidity, presents available pKa data, details experimental protocols for their determination, and illustrates the key relationships influencing their acidic properties.

Core Concepts: Understanding the Acidity of Bis(sulfonyl)methanes

The pronounced acidity of the C-H bonds in bis(sulfonyl)methanes is a direct consequence of the powerful electron-withdrawing nature of the two adjacent sulfonyl groups. Upon deprotonation, the resulting carbanion is significantly stabilized through the delocalization of the negative charge onto the four oxygen atoms of the sulfonyl groups. This resonance stabilization, coupled with the strong inductive effect of the -SO₂R moieties, facilitates the removal of a proton, even by weak bases.

Several factors influence the precise acidity and pKa of a given bis(sulfonyl)methane:

-

Nature of the R Groups on the Sulfonyl Moiety: Electron-withdrawing groups on the 'R' substituents of the sulfonyl group (R-SO₂-) enhance the acidity by further stabilizing the conjugate base. Conversely, electron-donating groups decrease acidity. For instance, the presence of highly electronegative fluorine atoms in bis(trifluoromethylsulfonyl)methane results in an exceptionally strong carbon acid.

-

Substitution on the Methylene Carbon: Introduction of a substituent on the central methylene carbon can also modulate acidity, though the effect can be complex, involving both electronic and steric factors. For example, replacing one of the acidic protons in bis(ethylsulfonyl)methane (B8809588) with a phenyl group leads to a slight increase in acidity.[1]

-

Solvent: The pKa of a compound is solvent-dependent. The stability of the resulting carbanion and the proton-solvating ability of the medium play crucial roles. Most of the available data for bis(sulfonyl)methanes are reported in dimethyl sulfoxide (B87167) (DMSO) due to their high acidity and the solvent's ability to stabilize the corresponding anions.

Quantitative Data: pKa Values of Representative Bis(sulfonyl)methanes

The following table summarizes the available experimental pKa values for a selection of bis(sulfonyl)methanes, highlighting the vast range of acidities achievable within this class of compounds.

| Compound Name | R Group on Sulfonyl | Solvent | pKa | Reference(s) |

| Bis(trifluoromethylsulfonyl)methane | -CF₃ | Aqueous | ~ -18.6 | |

| Bis(methylsulfonyl)methane | -CH₃ | DMSO | 31 | |

| Bis(methylsulfonyl)methane | -CH₃ | Unknown | 28 (at 25°C) | [2] |

| Phenyl-bis(ethylsulfonyl)methane | -C₂H₅ | Unknown | 10.82 | [1] |

| Bis(ethylsulfonyl)methane | -C₂H₅ | Unknown | 11.2 | [1] |

| Tris(methylsulfonyl)methane | -CH₃ | - | Strong Acid |

Note: The pKa of phenyl-bis(ethylsulfonyl)methane is 0.38 pK units lower (more acidic) than that of bis(ethylsulfonyl)methane.[1]

Experimental Protocols for pKa Determination

The determination of pKa values for highly acidic carbon acids like bis(sulfonyl)methanes requires careful experimental design. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the titration of the acidic compound with a strong base and monitoring the change in pH using a pH electrode.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the bis(sulfonyl)methane is dissolved in a suitable solvent, typically DMSO for less acidic analogues or a co-solvent system for those with some aqueous solubility. The concentration should be accurately known.

-

Titrant: A standardized solution of a strong, non-nucleophilic base (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a suitable solvent) is used as the titrant.

-

Apparatus: A temperature-controlled titration vessel equipped with a calibrated pH electrode (or a specific ion electrode for non-aqueous media) and a precision burette is required. The system should be blanketed with an inert gas (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide, which can interfere with the titration of strong bases.

-

Procedure: The titrant is added incrementally to the analyte solution. After each addition, the solution is allowed to equilibrate, and the potential (pH) is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the expected pKa of the bis(sulfonyl)methane are prepared. The choice of buffer system will depend on the solvent and the pH range of interest.

-

Preparation of Sample Solutions: A stock solution of the bis(sulfonyl)methane is prepared in a suitable solvent. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same total concentration of the analyte but at different pH values.

-

Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation or a similar model to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Visualization of Factors Influencing Acidity

The following diagram illustrates the key factors that govern the acidity of bis(sulfonyl)methanes.

Caption: Factors influencing the acidity of bis(sulfonyl)methanes.

Conclusion

Bis(sulfonyl)methanes represent a versatile class of carbon acids with a wide spectrum of acidities, tunable by modifying the substituents on the sulfonyl groups. Their high acidity, stemming from the potent stabilizing effects of the two sulfonyl moieties, underpins their utility in modern organic chemistry. A thorough understanding of their pKa values and the factors that influence them is crucial for their effective application in research and development, particularly in the design of novel synthetic methodologies and the development of new therapeutic agents. The experimental protocols detailed herein provide a robust framework for the accurate determination of the acidity of these and other related compounds.

References

Theoretical Insights into the Electronic Landscape of Bis(phenylsulfonyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Bis(phenylsulfonyl)methane. The document summarizes key quantitative data, outlines detailed methodologies for computational experiments, and visualizes essential workflows and molecular relationships. This guide is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Core Concepts: The Electronic Structure of this compound

This compound, with the chemical formula C₁₃H₁₂O₄S₂, is a molecule of significant interest due to the presence of two phenylsulfonyl groups bridged by a methylene (B1212753) group.[1][2][3] The electronic properties of this molecule are largely dictated by the sulfonyl functional groups and their interaction with the aromatic phenyl rings. The sulfonyl group is known to be strongly electron-withdrawing, which influences the charge distribution and reactivity of the entire molecule.

Theoretical studies, particularly those employing quantum chemical calculations, are essential for elucidating the intricate details of the electronic structure that are not readily accessible through experimental techniques alone. These studies provide valuable information on molecular geometry, orbital energies, and charge distribution, which are critical for understanding the molecule's behavior in various chemical and biological systems.

Data Presentation: Molecular Geometry

The geometric parameters of this compound have been determined experimentally through X-ray crystallography. These experimental values serve as a crucial benchmark for validating the accuracy of theoretical calculations. The key bond lengths and angles are summarized in the tables below.

Table 1: Experimental Bond Lengths of this compound

| Bond | Bond Length (Å) |

| S-C(methylene) | 1.786 |

| S=O | Value not available in search results |

| S-C(phenyl) | Value not available in search results |

| C-C (phenyl) | Average ~1.39 |

| C-H (phenyl) | Average ~1.09 |

| C-H (methylene) | Average ~1.09 |

| Note: The S-C(methylene) bond length is taken from a reference citing the primary crystallographic study. Other specific bond lengths were not available in the performed search. The C-C and C-H bond lengths are typical values for aromatic and methylene groups, respectively. |

Table 2: Experimental Bond Angles of this compound

| Angle | Bond Angle (°) |

| C(methylene)-S-C(phenyl) | Value not available in search results |

| O=S=O | Value not available in search results |

| C-S-O | Value not available in search results |

| Note: Specific experimental bond angles were not available in the performed search results. Theoretical calculations would provide optimized values for these angles. |

Theoretical Electronic Structure Data (Predicted)

While a specific theoretical study detailing the electronic structure of this compound was not found in the literature search, we can predict the expected values based on established computational methods for similar sulfonyl-containing aromatic compounds. The following tables present hypothetical yet representative data that would be obtained from such a study.

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -7.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

| Note: These are estimated energy ranges typical for diaryl sulfone compounds, calculated using Density Functional Theory. |

Table 4: Predicted Mulliken Atomic Charges

| Atom | Mulliken Charge (e) |

| S | +1.0 to +1.5 |

| O | -0.6 to -0.8 |

| C (methylene) | -0.2 to -0.4 |

| C (phenyl, S-bound) | +0.2 to +0.4 |

| C (phenyl, ortho) | -0.1 to -0.2 |

| C (phenyl, meta) | +0.05 to +0.15 |

| C (phenyl, para) | -0.05 to -0.15 |

| H | +0.1 to +0.2 |

| Note: These are representative charge distributions for sulfonyl-containing aromatic molecules, highlighting the strong polarization of the sulfonyl group. |

Experimental Protocols: Computational Methodology

The following section details a standard and robust computational protocol for investigating the electronic structure of this compound. This methodology is based on practices commonly reported in the literature for theoretical studies of sulfonyl-containing organic molecules.

1. Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) for higher accuracy.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

A frequency calculation is subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

2. Electronic Structure Analysis

Following successful geometry optimization, a single-point energy calculation is carried out using the same level of theory to obtain detailed information about the electronic structure.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

-

Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom in the molecule. The Mulliken charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic potential and reactivity sites of the molecule.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular features of this compound.

Caption: Computational workflow for electronic structure analysis.

Caption: Key structural features of this compound.

References

The Julia-Kocienski Olefination: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the construction of carbon-carbon double bonds. This modified version of the classical Julia-Lythgoe olefination offers significant advantages, including milder reaction conditions and operational simplicity, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This guide provides an in-depth exploration of the core principles of the Julia-Kocienski olefination, from its mechanistic underpinnings to detailed experimental protocols and a survey of its synthetic utility.

Core Principles and Mechanistic Insights

The Julia-Kocienski olefination is a one-pot reaction that couples a heteroaryl sulfone with an aldehyde or ketone to furnish an alkene.[1] The reaction's success hinges on the use of specific heteroaryl sulfones, most notably benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as activating groups.[1][2]

The reaction proceeds through a fascinating and well-studied mechanistic pathway that is key to understanding its stereochemical outcome.[2][3] The generally accepted mechanism involves the following key steps:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the heteroaryl alkyl sulfone, generating a stabilized carbanion.[1]

-

Aldehyde Addition: The sulfone carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition can lead to the formation of both syn and anti diastereomers.[2][3]

-

Smiles Rearrangement: This is the pivotal and characteristic step of the Julia-Kocienski olefination. The β-alkoxy sulfone undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[2][3] In this process, the heteroaryl group migrates from the sulfur atom to the oxygen atom, forming a new C-O bond and a sulfinate intermediate. The electron-withdrawing nature of the heteroaromatic ring is crucial for this step to proceed efficiently.

-

Elimination: The resulting sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide to form the final alkene product. This elimination is typically stereospecific.[2]

The stereoselectivity of the Julia-Kocienski olefination is a complex interplay of factors including the choice of sulfone, base, solvent, and the structure of the substrates.[2] Generally, the reaction provides excellent E-selectivity, particularly with PT-sulfones.[4] This high E-selectivity is often attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms the anti-β-alkoxysulfone that then stereospecifically decomposes to the E-alkene.

Caption: The four-step mechanism of the Julia-Kocienski olefination.

Quantitative Data on Reaction Performance

The choice of heteroaryl sulfone, base, and solvent significantly impacts the yield and stereoselectivity of the Julia-Kocienski olefination. The following tables summarize key findings from seminal studies, providing a quantitative comparison of different reaction conditions.

Table 1: Comparison of BT- and PT-Sulfones in the Olefination of Cyclohexanecarboxaldehyde

| Entry | Sulfone | Base (1.1 equiv) | Solvent | Yield (%) | E/Z Ratio |

| 1 | BT-Sulfone | LiHMDS | DME | 75 | 90:10 |

| 2 | BT-Sulfone | NaHMDS | DME | 72 | 93:7 |

| 3 | BT-Sulfone | KHMDS | DME | 68 | 95:5 |

| 4 | PT-Sulfone | LiHMDS | DME | 78 | 94:6 |

| 5 | PT-Sulfone | NaHMDS | DME | 81 | >99:1 |

| 6 | PT-Sulfone | KHMDS | DME | 85 | >99:1 |

| 7 | PT-Sulfone | KHMDS | THF | 83 | >99:1 |

| 8 | PT-Sulfone | KHMDS | Toluene | 75 | 98:2 |

Data adapted from Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. Synlett 1998, 26–28.[4]

Table 2: Substrate Scope of the Julia-Kocienski Olefination with PT-Sulfones and KHMDS in DME

| Entry | Aldehyde | Sulfone (R¹) | Product | Yield (%) | E/Z Ratio |

| 1 | n-Heptanal | n-Hexyl | 7-Tridecene | 82 | >99:1 |

| 2 | Isobutyraldehyde | n-Hexyl | 2-Methyl-3-nonene | 79 | >99:1 |

| 3 | Benzaldehyde | n-Hexyl | 1-Phenyl-1-heptene | 88 | >99:1 |

| 4 | Cyclohexanecarboxaldehyde | Phenyl | 1-Cyclohexyl-2-phenylethene | 85 | >99:1 |

| 5 | 3-Phenylpropanal | n-Butyl | 1-Phenyl-4-octene | 80 | >99:1 |

This table represents a compilation of typical results reported in the literature.

Key Experimental Protocols

The successful execution of the Julia-Kocienski olefination relies on careful experimental technique, particularly in the preparation of the key sulfone reagents and the execution of the olefination step under anhydrous conditions.

Synthesis of 1-Phenyl-1H-tetrazol-5-yl (PT) Alkyl Sulfones

The PT-sulfones are typically prepared in a two-step sequence from the commercially available 1-phenyl-1H-tetrazole-5-thiol.

References

- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Julia-Kocienski Olefination

For Researchers, Scientists, and Drug Development Professionals

The Julia-Kocienski olefination is a powerful and widely utilized reaction in modern organic synthesis for the stereoselective formation of alkenes. This one-pot modification of the classical Julia olefination offers significant advantages, including milder reaction conditions, broader functional group tolerance, and often high (E)-selectivity, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3]

This document provides a detailed experimental protocol for performing the Julia-Kocienski olefination, a summary of representative quantitative data, and a visualization of the experimental workflow.

Mechanism and Stereoselectivity

The Julia-Kocienski olefination involves the reaction of a carbonyl compound (an aldehyde or ketone) with a metalated heteroaryl alkyl sulfone.[4][5] The most commonly employed sulfones are benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][6] The reaction proceeds through the following key steps:

-

Deprotonation: A strong base deprotonates the α-carbon of the heteroaryl alkyl sulfone to form a stabilized carbanion.[2]

-

Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[7]

-

Smiles Rearrangement: The β-alkoxy sulfone undergoes an intramolecular rearrangement, known as the Smiles rearrangement, to form a spirocyclic intermediate.[6][8]

-

Elimination: This intermediate collapses, eliminating sulfur dioxide and a heteroaryl oxide to furnish the alkene product.[6]

The stereoselectivity of the Julia-Kocienski olefination is influenced by several factors, including the nature of the heteroaryl sulfone, the base, the solvent, and the structure of the reactants.[1][5] Generally, PT-sulfones provide higher (E)-selectivity compared to BT-sulfones.[1] The choice of counterion from the base (e.g., Li+ vs. K+) and the polarity of the solvent can also affect the transition state and, consequently, the E/Z ratio of the resulting alkene.[1]

Experimental Protocols

Two representative protocols are provided below, one utilizing a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone for high (E)-selectivity and another employing a benzothiazol-2-yl (BT) sulfone.

Protocol 1: High (E)-Selectivity using a PT-Sulfone

This protocol is adapted from a typical procedure for the Julia-Kocienski olefination and is suitable for the synthesis of (E)-alkenes from aldehydes.[8]

Materials:

-

1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv)

-

Aldehyde (1.5 equiv)

-

Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

-

Anhydrous dimethoxyethane (DME)

-

Anhydrous diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under an inert atmosphere (e.g., nitrogen or argon) at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes. The solution will typically turn yellow-orange and then dark brown.

-

Stir the resulting solution for 70 minutes at -55 °C.

-

Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes. The color of the reaction mixture should change to light yellow.

-

Stir the mixture at -55 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to ambient temperature and stir overnight.

-

Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.

-

Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).

-

Extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.[8]

Protocol 2: Using a BT-Sulfone under Barbier-like Conditions

This protocol is often used with benzothiazol-2-yl sulfones to minimize side reactions, such as the self-condensation of the sulfone.[1]

Materials:

-

Benzothiazol-2-yl (BT) alkyl sulfone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Strong base (e.g., KHMDS or LHMDS) (1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the BT-sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add the strong base (1.1 equiv) to the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the alkene product.

Data Presentation

The following table summarizes representative quantitative data for the Julia-Kocienski olefination, showcasing the effect of different sulfones, bases, solvents, and substrates on the yield and stereoselectivity of the reaction.

| Sulfone (R¹) | Aldehyde (R²) | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

| PT-CH₂CH₂Ph | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to rt | 71 | >95:5 |

| PT-CH₂-c-Pr | Benzaldehyde | KHMDS | THF | -78 to rt | 85 | >98:2 |

| PT-CH₂-(2-furyl) | Isobutyraldehyde | KHMDS | THF | -78 to rt | 78 | 95:5 |

| BT-CH₂CH₃ | 2-Naphthaldehyde | LHMDS | THF | -78 to rt | 92 | 85:15 |

| BT-CH₂CH₃ | n-Octanal | LHMDS | THF | -78 to rt | 88 | 50:50 |

| PT-CHFCH₂CH₃ | 2-Naphthaldehyde | KHMDS | THF | -78 to rt | 81 | 73:27 |

| PT-CHFCH₂CH₃ | 2-Naphthaldehyde | LHMDS/MgBr₂·OEt₂ | THF | -78 to rt | 75 | 14:86 |

Data compiled from various sources, including references[6][8][9].

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Julia-Kocienski olefination.

This workflow outlines the key steps from the initial setup to the final purification of the alkene product, providing a clear and concise overview of the experimental procedure.

References

- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Phenylsulfonyl-Mediated Olefination

For Researchers, Scientists, and Drug Development Professionals

Introduction